molecular formula C22H20N4O2 B2890242 1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900871-42-3

1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2890242
CAS No.: 900871-42-3
M. Wt: 372.428
InChI Key: ABBMWMFVJDBCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of tricyclic fused nitrogen heterocycles, specifically the pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one family. Its structure features a pyrido[1,2-a]pyrimidin-4(1H)-one core fused with a pyrrolo[2,3-d] ring system, substituted at the 1-position with a benzyl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. The compound is synthesized via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, yielding high efficiency (41–100% yields) depending on substituents .

Properties

IUPAC Name

6-benzyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-17-14-18(22(28)24-11-6-7-12-24)26(15-16-8-2-1-3-9-16)20(17)23-19-10-4-5-13-25(19)21/h1-5,8-10,13-14H,6-7,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMWMFVJDBCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antiviral properties, as well as its structure-activity relationships (SARs).

Chemical Structure

The compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The structural formula can be represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. For instance, a study demonstrated that certain derivatives could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory action .

Antiviral Activity

A notable area of research involves the antiviral potential of this compound. In vitro studies have shown that derivatives related to this compound exhibit strong antiviral activity against various viruses, including coronaviruses. One study reported that specific derivatives achieved over 90% inhibition of viral replication in Vero cells at low micromolar concentrations, with minimal cytotoxicity observed .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of different substituents on the pyridine and pyrrolidine rings significantly influences both anti-inflammatory and antiviral activities. For example, modifications to the benzyl group were found to enhance potency against viral targets .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with viral proteins. Molecular docking simulations indicated favorable binding interactions with the main protease (Mpro) of coronaviruses, which is essential for viral replication .

Case Study 1: Antiviral Efficacy

In a recent investigation involving a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, a compound structurally similar to this compound demonstrated significant antiviral activity against SARS-CoV-2. The study reported an EC50 value of 0.051 µM with an IC50 value indicating low cytotoxicity (151 µM), positioning it as a promising candidate for further development .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of related compounds revealed that they inhibited NF-kB activation in macrophages. This inhibition correlated with reduced expression of inflammatory mediators such as COX-2 and iNOS .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound Class Core Structure Differences Key Synthesis Method Biological Activity (Highlighted Examples)
Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones Retains the tricyclic fused system; substituents vary at positions 1 and 2. Thermal cyclization of amino esters Anticancer (e.g., derivative 12n : IC₅₀ = 6.55 µM vs. HeLa cells )
Pyrido[2,3-d]pyrimidin-4(3H)-ones Lacks the pyrrolo ring; retains pyrido-pyrimidinone system. Oxidation of dihydropyrido-pyrimidinones Antimicrobial (e.g., 10a : MIC 0.49–3.9 µg/mL )
2,3-Dihydropyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones Partially saturated pyrrolo ring. Electrocyclization of conjugated azomethine ylides Diuretic and antibacterial activity
Thiazolo/Pyrazino-Fused Derivatives Replaces pyrrolo ring with thiazolo or pyrazino systems. One-step reaction of imino thioacetals Antimicrobial (e.g., pyridopyrimido-thiadiazinones )

Functional Group Modifications

  • Substituent Effects at Position 2 :

    • The pyrrolidine-1-carbonyl group in the target compound enhances solubility and interaction with biological targets due to its polar amide functionality. In contrast, derivatives with thioxo (e.g., 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ) exhibit improved antimicrobial activity .
    • Aryl substituents (e.g., 4-chlorophenyl in 12n ) boost cytotoxic activity by increasing lipophilicity and target binding .
  • Substituent Effects at Position 1 :

    • Benzyl groups (as in the target compound) improve metabolic stability compared to alkyl or hydrogen substituents .
    • Spirocyclic systems (e.g., 6'-bromo-1'H-spiro[cyclohexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one ) introduce conformational rigidity, enhancing receptor selectivity .

Key Research Findings

  • Thermal Cyclization Efficiency : Substituents with lower steric hindrance (e.g., R = H or Ph) yield higher efficiencies (up to 100%) compared to bulkier groups .
  • Structure-Activity Relationship (SAR) :
    • The pyrrolidine-1-carbonyl group in the target compound balances solubility and target affinity, whereas 4-chlorophenyl substituents optimize cytotoxicity .
    • Thioxo groups enhance antimicrobial potency by interacting with bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one?

  • Methodology: A multi-step synthesis involving thermal reactions of intermediates like N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, followed by lactonization and decarboxylation. Key steps include optimizing reaction temperatures (e.g., 80–120°C) and using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Example: In a related compound (1-methyl analog), yields of 85% were achieved via nucleophilic substitution under reflux conditions in acetonitrile, with purification by recrystallization .

Q. How is the compound characterized structurally?

  • Methodology:

  • NMR: ¹H and ¹³C NMR in DMSO-d6 (e.g., δ 1.86–1.90 ppm for pyrrolidine CH2 groups, δ 7.11–8.93 ppm for aromatic protons) .
  • Mass Spectrometry: CI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 297.2 for a methyl-substituted analog) .
  • Elemental Analysis: Used to validate purity (e.g., C 64.78%, H 5.50%, N 18.96% vs. calculated values) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility: Low aqueous solubility due to the fused polyaromatic system; requires DMSO or DMF for dissolution in biological assays .
  • Stability: Sensitive to prolonged exposure to light and moisture; storage at –20°C under inert atmosphere recommended .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve target selectivity (e.g., kinase inhibition)?

  • Methodology:

  • SAR Studies: Modifying substituents on the benzyl group (e.g., electron-withdrawing groups) or pyrrolidine carbonyl moiety (e.g., methylpiperazine substitution) alters binding affinity to kinases like CDK4/6 or VEGFR .
  • Example: Replacing pyrrolidine with 4-methylpiperazine in a related compound enhanced solubility and improved IC50 values against PDGFRβ by 3-fold .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC50 values across assays)?

  • Methodology:

  • Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity.
  • Buffer Optimization: Adjust pH (e.g., ammonium acetate buffer at pH 6.5) to stabilize the compound-enzyme interaction .
  • Control Experiments: Test for off-target effects using kinase profiling panels (e.g., 100+ kinases) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in heterocycle formation .
  • Solvent Effects: Switching from THF to dioxane increases reaction rates by 20% in Suzuki-Miyaura cross-coupling steps .
  • Workflow: Use continuous-flow systems for decarboxylation steps to reduce decomposition .

Q. How does the compound interact with biological membranes or proteins?

  • Methodology:

  • Molecular Dynamics (MD) Simulations: Predict binding modes to lipid bilayers or ATP-binding pockets .
  • SPR/BLI Techniques: Quantify binding kinetics (e.g., KD values) using immobilized target proteins .
  • Crystallography: Co-crystallization with CDK2/cyclin E complexes reveals hydrogen-bonding interactions with Glu81 and Leu83 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.